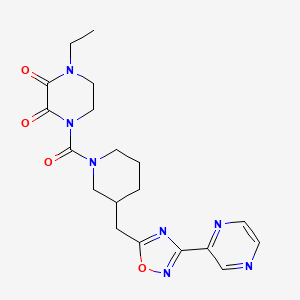

![molecular formula C26H27N5O B2749796 N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 1203126-64-0](/img/structure/B2749796.png)

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

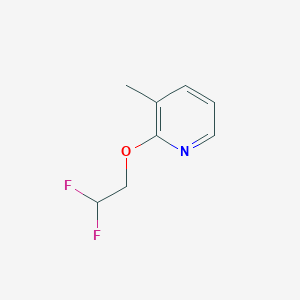

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H27N5O and its molecular weight is 425.536. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Radioligands for 5-HT1A Receptors

Compounds structurally related to "N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide" have been explored for their potential as PET radioligands targeting serotonin 5-HT1A receptors. These radioligands offer a promising avenue for in vivo quantification of 5-HT1A receptors, which is crucial for understanding and treating neuropsychiatric disorders. The research highlighted the synthesis of N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, demonstrating high brain uptake, slow brain clearance, and stability, making them suitable candidates for PET imaging (García et al., 2014).

Antimicrobial Activity of Triazolone Derivatives

Another area of application involves the synthesis and antimicrobial activity evaluation of 1,2,4-triazol-3-one derivatives. These compounds, derived from structural modifications and reactions similar to "this compound," have shown good activity against various microorganisms compared with standard antibiotics. This research underscores the potential of these compounds in developing new antimicrobial agents (Fandaklı et al., 2012).

Soluble Epoxide Hydrolase Inhibitors

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening represents another significant application. These inhibitors play a crucial role in the regulation of physiological processes and have therapeutic potential in treating diseases related to the dysregulation of epoxide hydrolases. The research identified key functional groups essential for high potency and selectivity, contributing to the development of tool compounds for disease models (Thalji et al., 2013).

Anti-Acetylcholinesterase Activity

Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have revealed their potential anti-acetylcholinesterase (anti-AChE) activity. This activity is critical for developing antidementia agents, as AChE inhibitors are used to increase acetylcholine levels in the brain, thereby improving cognitive functions in Alzheimer's disease patients. Compound optimization showed that specific substitutions on the benzamide significantly enhance the activity, offering insights into designing more effective anti-AChE agents (Sugimoto et al., 1990).

Antipsychotic Agent Development

Heterocyclic analogues of certain piperidine derivatives have been prepared and evaluated as potential antipsychotic agents. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo ability to antagonize specific behaviors in animal models. The research efforts in optimizing these compounds contribute to the development of new antipsychotic medications with reduced side effects (Norman et al., 1996).

Mechanism of Action

Target of Action

It is synthesized from tryptamine and naproxen , which have known targets. Tryptamine is a precursor to serotonin , a neurotransmitter that plays a crucial role in mood regulation, sleep, and cognition. Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 , which are involved in the synthesis of prostaglandins and thromboxanes, key players in inflammation and pain.

Mode of Action

The mode of action of this compound is likely a combination of the actions of its precursors. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine, on the other hand, is involved in the regulation and modulation of multiple processes within the central nervous system .

Biochemical Pathways

The compound likely affects the biochemical pathways of its precursors. Naproxen inhibits the conversion of arachidonic acid to prostaglandin G, the first step in the synthesis of prostaglandins and thromboxanes . These molecules are involved in rapid physiological responses, including inflammation and pain. Tryptamine derivatives are involved in various processes within the central nervous system, such as sleep, cognition, memory, and temperature regulation .

Result of Action

The molecular and cellular effects of this compound’s action are likely a combination of the effects of its precursors. Naproxen’s anti-inflammatory action could result in reduced inflammation and pain, while tryptamine’s involvement in neurotransmission could affect mood, sleep, and cognition .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O/c32-26(27-15-14-20-17-28-24-11-5-4-10-22(20)24)21-9-6-16-31(18-21)25-13-12-23(29-30-25)19-7-2-1-3-8-19/h1-5,7-8,10-13,17,21,28H,6,9,14-16,18H2,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSLBTYXRCZFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Diphenylmethyl)-3-{[5-(furan-3-yl)pyridin-3-yl]methyl}urea](/img/structure/B2749718.png)

![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2749721.png)

![16-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2749723.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749726.png)

![(E)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2749727.png)

![6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749734.png)